[4-(4-Methoxyphenyl)oxan-4-yl]methanamine
Overview
Description
“[4-(4-Methoxyphenyl)oxan-4-yl]methanamine” is a chemical compound with the CAS Number: 927998-28-5 . It has a molecular weight of 221.3 . The IUPAC name for this compound is [4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine .
Molecular Structure Analysis
The InChI code for “[4-(4-Methoxyphenyl)oxan-4-yl]methanamine” is 1S/C13H19NO2/c1-15-12-5-3-2-4-11(12)13(10-14)6-8-16-9-7-13/h2-5H,6-10,14H2,1H3 . This code provides a unique representation of the molecule’s structure.Physical And Chemical Properties Analysis
“[4-(4-Methoxyphenyl)oxan-4-yl]methanamine” has a molecular weight of 221.3 . The compound is stored at room temperature and is available in oil form .Scientific Research Applications
Synthesis of Dicarboxylic Acid Amides and Diamides : This study discusses the synthesis of various N,N'-disubstituted oxamides and N-aryloxamides using [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine. It highlights a method for creating new chemical compounds, which may have potential applications in pharmaceutical and materials science (Aghekyan et al., 2018).
Antimicrobial Activities of Quinoline Derivatives : This research involves synthesizing new quinoline derivatives carrying a 1,2,3-triazole moiety starting from [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine. These compounds have shown promising antibacterial and antifungal activities, indicating potential applications in the development of new antimicrobial agents (Thomas et al., 2010).
Novel Synthesis of Benzofuran- and Indol-2-yl-methanamine Derivatives : This study presents a new method for synthesizing benzofuran-2-yl-methanamine and indol-2-yl-methanamine derivatives using [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine. The findings could be significant for creating new compounds for various applications, including pharmaceuticals (Schlosser et al., 2015).
Iron(III) Catecholates for Cellular Imaging and Photocytotoxicity : In this study, Iron(III) complexes with [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine were synthesized and tested for their photocytotoxic properties. This research has implications in the fields of cancer therapy and medical imaging, highlighting the potential use of these complexes in treating cancer (Basu et al., 2014).
Serotonin 5-HT1A Receptor-Biased Agonists with Antidepressant-like Activity : The study involved designing [4-(4-Methoxyphenyl)tetrahydro-2H-pyran-4-yl]methanamine derivatives as serotonin 5-HT1A receptor-biased agonists. These compounds have shown potent antidepressant-like activity in preliminary studies, indicating their potential use in psychiatric medication (Sniecikowska et al., 2019).
Safety And Hazards
The safety information available indicates that this compound may be harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and more .
properties
IUPAC Name |
[4-(4-methoxyphenyl)oxan-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2/c1-15-12-4-2-11(3-5-12)13(10-14)6-8-16-9-7-13/h2-5H,6-10,14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CICNVPXSEFWGBP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2(CCOCC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90359019 | |
Record name | [4-(4-methoxyphenyl)oxan-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(4-Methoxyphenyl)oxan-4-yl]methanamine | |
CAS RN |
440087-51-4 | |
Record name | [4-(4-methoxyphenyl)oxan-4-yl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90359019 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [4-(4-methoxyphenyl)oxan-4-yl]methanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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